(5-Cyano-2,4-difluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(5-cyano-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMGDYGKXHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on pKa and Lewis Acidity
The pKa of boronic acids is critical for their reactivity and binding affinity. Fluorine substituents, as electron-withdrawing groups, lower the pKa of boronic acids by stabilizing the boronate form. For example:
Comparative pKa Values
| Compound | pKa | Key Substituents | Reference |
|---|---|---|---|
| 3-AcPBA | ~9.2 | Acetyl group | |
| 4-MCPBA | ~8.8 | Chlorine | |
| 2,4-Difluorophenylboronic acid | ~7.9 | 2,4-Fluorine | |
| Target compound | Est. 7.5–8.0 | 5-Cyano, 2,4-Fluorine | - |
Binding Affinity and Selectivity
Boronic acids interact with diols (e.g., sugars) via boronate ester formation. Substituents modulate binding constants (Ka):
- Fluorine and cyano synergy: The combined electron-withdrawing effects of fluorine and cyano groups in the target compound may enhance diol binding compared to simpler fluorinated analogs like 2,4-difluorophenylboronic acid .
- Comparison with borinic acids : Diphenylborinic acid (R1R2B(OH)) exhibits Ka values nearly 10-fold higher than analogous boronic acids for diols like catechol, attributed to steric and electronic factors .
Anticancer Activity
Aromatic boronic acids demonstrate antiproliferative effects via tubulin inhibition or protease interaction:
Enzyme Inhibition
Boronic acids inhibit proteases and β-lactamases:
- SARS-CoV-2 3CLpro inhibition : Bifunctional aryl boronic acids (e.g., FL-166) achieve Ki = 40 nM via serine residue interactions .
- β-lactamase inhibitors : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved MIC values compared to phenyl-substituted analogs .
Physicochemical Properties and Solubility
Lipid/water solubility impacts bioavailability:
- Hydroxynaphthyl derivatives : 6-Hydroxynaphthalen-2-yl boronic acid (IC50 = 0.1969 µM) exhibits moderate solubility but precipitates in culture media at higher concentrations .
- Target compound: The hydrophobic cyano group may reduce aqueous solubility compared to hydroxylated analogs, necessitating formulation optimization.
Q & A
Basic: What are the key considerations for synthesizing (5-Cyano-2,4-difluorophenyl)boronic acid with high purity?
Answer:
The synthesis of this compound requires precise control of reaction conditions and purification steps:
- Precursor Selection : Use halogenated aromatic precursors (e.g., bromo or iodo derivatives) for Miyaura borylation. Fluorine and cyano groups may influence reactivity due to their electron-withdrawing effects .
- Reaction Optimization :
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance boronic acid stability.
- Catalyst : Pd-based catalysts (e.g., Pd(dppf)Cl₂) are common for Suzuki-Miyaura precursors.
- Purification : Column chromatography or recrystallization in ethanol/water mixtures removes unreacted precursors.
- Analytical Validation : Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How can the structure and purity of this compound be confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- F NMR verifies fluorine substituents (δ ~ -110 to -130 ppm for aryl-F).
- B NMR identifies boronic acid peaks (δ ~ 28–32 ppm).
- Mass Spectrometry : HRMS (ESI or MALDI-TOF) confirms molecular ion [M-H]⁻ or adducts (e.g., [M+Na]⁺).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Avoid trimerization artifacts by derivatizing with diols (e.g., pinacol) prior to analysis .
Advanced: What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein studies?
Answer:
Non-specific binding in glycoprotein systems arises from hydrophobic or ionic interactions. Mitigation strategies include:
- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interference. Borate buffers (pH 8.5–9.0) enhance boronate ester stability .
- Surface Functionalization : Immobilize the boronic acid on hydrophilic matrices (e.g., carboxymethyl dextran) to minimize hydrophobic interactions .
- Competitive Elution : Displace bound glycoproteins with sorbitol (a high-affinity diol) to confirm specificity .
Advanced: How do substituents like cyano and fluorine affect the compound's reactivity in Suzuki-Miyaura couplings?
Answer:
Substituents influence electronic and steric properties:
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Cyano (-CN) | Strong electron-withdrawing | Increases electrophilicity of the aryl ring, accelerating oxidative addition with Pd catalysts. May reduce stability of boronic acid under basic conditions . |
| Fluorine (-F) | Moderate electron-withdrawing | Enhances oxidative addition kinetics but may sterically hinder transmetallation steps. Fluorine’s ortho effect stabilizes intermediates . |
Experimental Design : Compare coupling yields with varying Pd ligands (e.g., SPhos vs XPhos) to optimize steric tolerance .
Advanced: What are the kinetic parameters of diol binding with this boronic acid, and how do they compare to thermodynamic data?
Answer:
- Kinetic Analysis : Use stopped-flow spectroscopy to measure and . For analogous boronic acids, values for fructose are ~10³ M⁻¹s⁻¹, with equilibrium reached in seconds .
- Thermodynamic vs Kinetic Control : The binding constant () correlates with , suggesting kinetic dominance. For glucose, slower (~10² M⁻¹s⁻¹) explains weaker affinity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
- Storage : Keep desiccated at 2–8°C to prevent hydrolysis.
- Disposal : Neutralize with aqueous NaOH (pH >10) to convert boronic acid to borate salts before disposal .
Advanced: How can light-responsive systems modulate this boronic acid's binding properties?
Answer:
- Azobenzene Derivatives : Incorporate ortho-azo groups to create photoswitches. E→Z isomerization with UV/visible light (e.g., 450 nm) enhances diol binding affinity by 20-fold via steric and electronic modulation .
- Application : Use in glucose-responsive hydrogels for controlled drug release. Monitor binding via fluorescence quenching .
Advanced: What analytical challenges arise in detecting boronic acid impurities, and how are they addressed?
Answer:
- Challenges : Low ppm detection limits (≤1 ppm) and matrix interference from drug substances (e.g., Lumacaftor).
- Solutions :
Advanced: How does this compound integrate into polymer matrices for smart materials?
Answer:
- Copolymerization : Incorporate into acrylamide or styrene-based monomers. Use free-radical initiators (e.g., AIBN) for polymerization .
- Post-Polymerization Modification : React boronic acid with diol-functionalized polymers (e.g., PEG) to form dynamic hydrogels.
- Applications : Glucose sensors (solubility changes) or self-healing materials via boroxine crosslinking .
Advanced: In anticancer research, how is this compound's bioactivity assessed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
